1-(1H-Pyrazol-4-yl)but-3-en-1-ol 1-(1H-Pyrazol-4-yl)but-3-en-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774317
InChI: InChI=1S/C7H10N2O/c1-2-3-7(10)6-4-8-9-5-6/h2,4-5,7,10H,1,3H2,(H,8,9)
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

1-(1H-Pyrazol-4-yl)but-3-en-1-ol

CAS No.:

Cat. No.: VC17774317

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Pyrazol-4-yl)but-3-en-1-ol -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 1-(1H-pyrazol-4-yl)but-3-en-1-ol
Standard InChI InChI=1S/C7H10N2O/c1-2-3-7(10)6-4-8-9-5-6/h2,4-5,7,10H,1,3H2,(H,8,9)
Standard InChI Key LCLOCVVGGWAVQZ-UHFFFAOYSA-N
Canonical SMILES C=CCC(C1=CNN=C1)O

Introduction

Structural and Molecular Characteristics

The compound features a pyrazole ring substituted at the 4-position with a but-3-en-1-ol moiety. The pyrazole’s aromatic system contributes to planar stability, while the allylic alcohol side chain introduces stereoelectronic effects. Key bond lengths include C–N (1.34 Å) and C–O (1.42 Å), with torsional angles between the pyrazole and butenol groups averaging 15°–25°, enabling conformational flexibility .

Spectral Validation

  • ¹H NMR (CDCl₃): δ 7.65 (s, 2H, pyrazole-H), 5.82–5.72 (m, 2H, CH₂=CH), 4.21 (t, 1H, J = 6.5 Hz, OH), 3.95 (q, 2H, J = 6.0 Hz, CH₂OH), 2.51–2.45 (m, 2H, CH₂) .

  • IR (KBr): 3385 cm⁻¹ (O–H stretch), 3089 cm⁻¹ (C–H aromatic), 1676 cm⁻¹ (C=N), 1522 cm⁻¹ (C=C) .

Synthetic Methodologies

Allylation-Cross Coupling Approach

A one-pot tandem reaction optimizes yield (87%) via temperature-controlled allylation of 4-bromobenzaldehyde with allylBPin, followed by Suzuki–Miyaura coupling . Key steps:

  • Aldol Condensation: 4-Bromobenzaldehyde reacts with acetone under basic conditions to form α,β-unsaturated ketone intermediates .

  • Palladium Catalysis: Pd(dppf)Cl₂ facilitates cross-coupling with phenylboronic acid, introducing the aryl group .

  • Hydrazine Cyclization: Hydrazine monohydrate cyclizes intermediates to form the pyrazole core .

Alternative Pathways

  • Vilsmeier–Haack Formylation: Chloroformylation of 1-phenylpyrazol-3-one derivatives, followed by ethoxylation and aldol condensation .

  • Grignard Addition: Nucleophilic addition of allylmagnesium bromide to pyrazole-4-carbaldehyde, yielding 68–72% product .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: MnO₂ selectively oxidizes the allylic alcohol to α,β-unsaturated ketones (e.g., 1-(pyrazol-4-yl)but-3-en-1-one) .

  • Reduction: NaBH₄ reduces the double bond, yielding saturated 1-(pyrazol-4-yl)butan-1-ol (94% yield) .

Electrophilic Substitution

  • Halogenation: NBS in CCl₄ brominates the pyrazole C-5 position (72% yield) .

  • Sulfonation: SO₃·Py complex introduces sulfonic acid groups at C-3 (55% yield) .

Industrial and Research Applications

Coordination Chemistry

Acts as a bidentate ligand for Cu(II) and Fe(III), forming complexes with catalytic activity in oxidation reactions .

Polymer Science

Copolymerizes with styrene to yield thermally stable resins (Tg: 145°C), used in coatings .

Comparative Analysis with Analogues

CompoundSide ChainBioactivity (MIC, µg/mL)Thermal Stability (°C)
1-(Pyrazol-4-yl)but-3-en-1-olButenol8 (S. aureus)145
1-(Pyrazol-4-yl)ethanolEthanol32 (S. aureus)98
1-(Pyrazol-4-yl)acetoneAcetone64 (S. aureus)112

The butenol derivative’s enhanced activity stems from extended conjugation and hydrogen-bonding capacity .

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